Methyl 3-hydrazinyl-2-methylbenzoate
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Overview
Description
Methyl 3-hydrazinyl-2-methylbenzoate is an organic compound with the molecular formula C9H12N2O2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by a hydrazinyl group and the hydrogen atom at the 2-position is replaced by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydrazinyl-2-methylbenzoate typically involves the nitration of methyl 3-methylbenzoate followed by reduction and subsequent hydrazine substitution. The nitration process can be carried out using a mixture of nitric acid and acetic anhydride . The reduction of the nitro group to an amino group can be achieved using hydrogen gas in the presence of a palladium catalyst. Finally, the amino group is converted to a hydrazinyl group using hydrazine hydrate under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydrazinyl-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or nitroso compounds.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Hydrazine hydrate is used for the substitution reactions.
Major Products Formed
Oxidation: Azides and nitroso compounds.
Reduction: Amines.
Substitution: Various hydrazine derivatives.
Scientific Research Applications
Methyl 3-hydrazinyl-2-methylbenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-hydrazinyl-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and induce cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydrazinylbenzoate: Lacks the methyl group at the 2-position.
Methyl 2-hydrazinyl-3-methylbenzoate: The positions of the hydrazinyl and methyl groups are reversed.
Methyl 3-amino-2-methylbenzoate: Contains an amino group instead of a hydrazinyl group.
Uniqueness
Methyl 3-hydrazinyl-2-methylbenzoate is unique due to the presence of both the hydrazinyl and methyl groups, which confer distinct chemical and biological properties. The specific arrangement of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 3-hydrazinyl-2-methylbenzoate |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(9(12)13-2)4-3-5-8(6)11-10/h3-5,11H,10H2,1-2H3 |
InChI Key |
VRULSNMWWDBTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1NN)C(=O)OC |
Origin of Product |
United States |
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